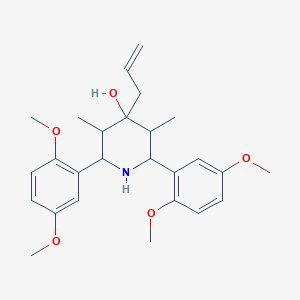
4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol, also known as ABDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ABDP belongs to the class of piperidines and is a derivative of the phenethylamine family.
作用机制
The mechanism of action of 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol is complex and not fully understood. It is believed that 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol exerts its therapeutic effects by modulating various signaling pathways and molecular targets. 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters. 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol also activates the Nrf2/ARE pathway, which is responsible for the antioxidant response in cells. Additionally, 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has been found to interact with ion channels and receptors, such as the sigma-1 receptor, which plays a role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol also reduces the levels of reactive oxygen species and inflammatory cytokines, which are responsible for oxidative stress and inflammation. Furthermore, 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has been found to improve mitochondrial function and energy metabolism, which are essential for cellular survival and function.
实验室实验的优点和局限性
4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol also has a low toxicity profile and is well-tolerated in animal models. However, there are some limitations to using 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol in lab experiments. Its mechanism of action is not fully understood, and there is limited information on its pharmacokinetics and pharmacodynamics. Additionally, 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has not been extensively studied in human clinical trials, and its safety and efficacy in humans are unknown.
未来方向
There are several future directions for research on 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol. One area of focus is the optimization of the synthesis method to improve the efficiency and reproducibility of the process. Another direction is the elucidation of the mechanism of action of 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol, which will provide insights into its therapeutic potential. Additionally, more studies are needed to evaluate the safety and efficacy of 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol in human clinical trials. Further research is also needed to explore the potential of 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol in the treatment of other diseases, such as depression, anxiety, and schizophrenia.
Conclusion:
In conclusion, 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol is a chemical compound that has shown promising results in scientific research for its potential therapeutic properties. Its synthesis method has been optimized to improve efficiency and reproducibility, and it has been extensively studied for its biochemical and physiological effects. 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has the potential to be a valuable candidate for the treatment of various diseases, but more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
合成方法
The synthesis of 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol involves the reaction of 2,5-dimethoxybenzaldehyde, allylamine, and 3,5-dimethyl-4-piperidone in the presence of a reducing agent. The reaction produces 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol in high yield and purity. The synthesis method has been optimized to improve the efficiency and reproducibility of the process.
科学研究应用
4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In Alzheimer's disease, 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has been shown to reduce the accumulation of amyloid-beta and tau proteins, which are responsible for the neurodegenerative effects of the disease. In Parkinson's disease, 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has been found to protect dopaminergic neurons from oxidative stress and prevent the degeneration of the substantia nigra.
属性
IUPAC Name |
2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-prop-2-enylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO5/c1-8-13-26(28)16(2)24(20-14-18(29-4)9-11-22(20)31-6)27-25(17(26)3)21-15-19(30-5)10-12-23(21)32-7/h8-12,14-17,24-25,27-28H,1,13H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFWZVIPUFEVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1(CC=C)O)C)C2=C(C=CC(=C2)OC)OC)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclopropylmethyl)-4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B5106015.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5106025.png)
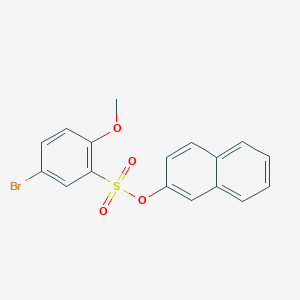
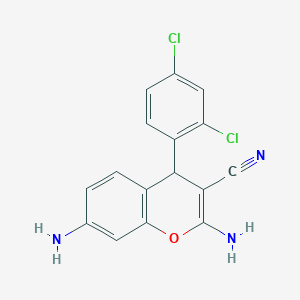
![3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B5106065.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B5106071.png)
![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)
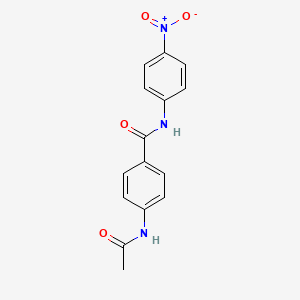
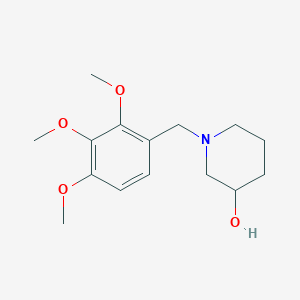
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5106099.png)
![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![N-(1-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5106108.png)
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)